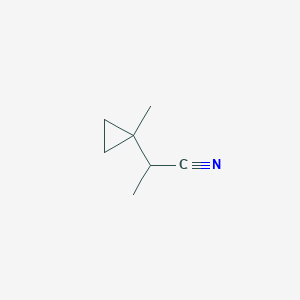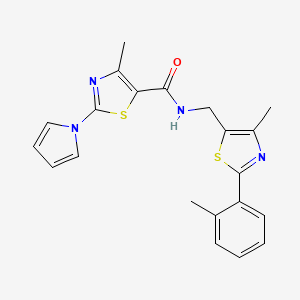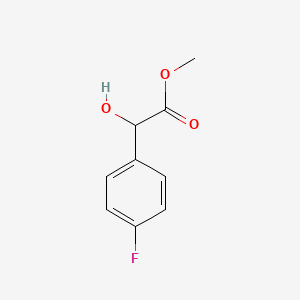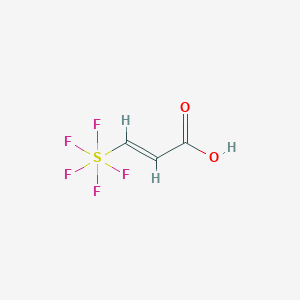![molecular formula C11H18INO2 B2687802 tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate CAS No. 2306274-67-7](/img/structure/B2687802.png)
tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate: is a synthetic organic compound with the molecular formula C11H18INO2 . It is characterized by the presence of a tert-butyl carbamate group attached to a bicyclo[1.1.1]pentane ring system, which is further substituted with an iodomethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three equivalents of an alkyne are reacted under high-pressure conditions to form the bicyclo[1.1.1]pentane ring system.
Introduction of the iodomethyl group: The bicyclo[1.1.1]pentane intermediate is then subjected to halogenation using iodine and a suitable halogenating agent, such as N-iodosuccinimide (NIS), to introduce the iodomethyl group.
Attachment of the tert-butyl carbamate group: Finally, the iodomethyl-substituted bicyclo[1.1.1]pentane is reacted with tert-butyl isocyanate under mild conditions to form the desired tert-butyl carbamate derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient purification methods, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group in tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to amine or alcohol derivatives.
Scientific Research Applications
Chemistry:
Building Block: tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate serves as a versatile building block for the synthesis of more complex molecules due to its reactive iodomethyl group.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds, facilitating the study of biological processes.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound’s rigid bicyclo[1.1.1]pentane core can impart desirable mechanical properties to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate largely depends on its application. In bioconjugation, the iodomethyl group acts as an electrophile, reacting with nucleophilic sites on biomolecules to form stable covalent bonds. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- tert-butyl N-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- tert-butyl N-[3-(chloromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- tert-butyl N-[3-(fluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Comparison:
- Reactivity: The iodomethyl group in tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate is more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used as building blocks in organic synthesis, the specific reactivity of the iodomethyl group makes this compound particularly useful in bioconjugation and drug development applications.
This detailed article provides a comprehensive overview of tert-butyl N-[3-(iodomethyl)-1-bicyclo[111]pentanyl]carbamate, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18INO2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGSFSJLWZFVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzylsulfanyl)-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2687719.png)
![3-(4-chlorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2687722.png)


![1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide](/img/structure/B2687729.png)
![2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2687730.png)
![1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2687731.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2687732.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2687733.png)


![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)
![N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2687740.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(3,4-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2687742.png)
